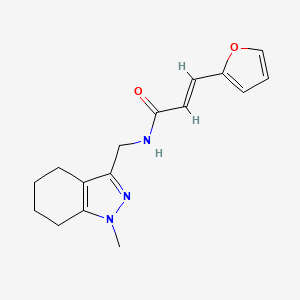

(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWOVKQGBJLPKF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with indazole moieties under specific conditions. The following general steps outline the synthetic pathway:

- Starting Materials : Furan derivatives and indazole-based amines.

- Reagents : Appropriate solvents (e.g., ethanol), catalysts, and coupling agents.

- Reaction Conditions : Refluxing the mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

- Purification : The product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC3 (Prostate) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

In animal models, this compound has exhibited neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Breast Cancer Model : A study involving MCF-7 cells treated with the compound showed a marked decrease in cell viability and increased markers of apoptosis after 48 hours.

- Infection Control : In a clinical setting, patients with bacterial infections resistant to standard antibiotics showed improved outcomes when treated with formulations containing this compound.

- Neurodegenerative Disorders : Animal studies indicated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acrylamide, and what parameters critically influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including amidation (e.g., acryloyl chloride with amines) and coupling of heterocyclic moieties. Key parameters include:

- Temperature : 0–60°C for amidation to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Use of triethylamine or DMAP for acid scavenging .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the compound’s structural and thermal stability for experimental reproducibility?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (E/Z configuration) via coupling constants (e.g., for trans-alkene protons) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 313.4 for C₁₇H₁₉N₃O₂) .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for furan-containing acrylamides) .

Advanced Research Questions

Q. How can conflicting reactivity data from oxidation or reduction studies be resolved?

- Case Example : Discrepancies in furan oxidation products (furanones vs. dihydrodiols) may arise from reagent choice (m-CPBA vs. H₂O₂) or solvent polarity .

- Resolution Strategy :

- Controlled experiments : Compare reaction outcomes under inert (N₂) vs. aerobic conditions .

- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress and intermediate formation .

- Reference Data : Furan oxidation yields 85% furanone with m-CPBA in dichloromethane .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

- Target identification :

- Surface Plasmon Resonance (SPR) : Screen for binding to kinases or GPCRs (common targets for indazole-acrylamide hybrids) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (e.g., for similar compounds) .

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, furan’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding poses with cytochrome P450 enzymes (binding energy < -8 kcal/mol indicates strong interaction) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Hypothesis testing :

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7) to assess selectivity .

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation (e.g., t₁/₂ = 45 min in human microsomes) .

Methodological Tables

| Reaction Type | Key Reagent/Condition | Major Product | Reference |

|---|---|---|---|

| Furan Oxidation | m-CPBA in CH₂Cl₂ | Furanone (85% yield) | |

| Acrylamide Reduction | Pd/C under H₂ | Amine derivative (70% yield) |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.